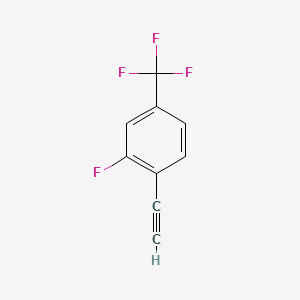

2-Fluoro-4-(trifluoromethyl)phenylacetylene

Beschreibung

Eigenschaften

IUPAC Name |

1-ethynyl-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-3-4-7(5-8(6)10)9(11,12)13/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNWLVCODHSSTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-Fluoro-4-(trifluoromethyl)phenylacetylene, a valuable building block in medicinal chemistry and materials science. The core of this synthesis is the Sonogashira coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This document outlines the primary synthetic pathway, provides detailed experimental protocols, and presents relevant data in a structured format.

Synthetic Strategy

The most direct and widely employed method for the synthesis of this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of the target molecule, a common strategy utilizes a protected alkyne, such as trimethylsilylacetylene (TMSA), which can be deprotected in situ or in a subsequent step. The aryl halide of choice is typically an iodo- or bromo-substituted 2-fluoro-4-(trifluoromethyl)benzene. Iodides are generally more reactive in Sonogashira couplings.

The overall synthetic transformation is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound via a Sonogashira coupling reaction.

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| 1-Iodo-2-fluoro-4-(trifluoromethyl)benzene | 110192-48-8 | Commercial | >97% |

| Trimethylsilylacetylene (TMSA) | 1066-54-2 | Commercial | >98% |

| Dichlorobis(triphenylphosphine)palladium(II) | 13965-03-2 | Commercial | >98% |

| Copper(I) Iodide (CuI) | 7681-65-4 | Commercial | >99% |

| Triethylamine (TEA) | 121-44-8 | Commercial | >99.5% |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Commercial | >99.9% |

| Tetrabutylammonium fluoride (TBAF), 1M in THF | 429-41-4 | Commercial | 1 M |

| Diethyl ether | 60-29-7 | Commercial | ACS Grade |

| Saturated aqueous ammonium chloride | N/A | Lab prepared | N/A |

| Anhydrous magnesium sulfate | 7487-88-9 | Commercial | >99.5% |

| Silica gel | 7631-86-9 | Commercial | 230-400 mesh |

Reaction Setup and Procedure

The following workflow outlines the key steps in the synthesis:

Caption: General experimental workflow for the synthesis.

Detailed Protocol:

-

Reaction Setup: A flame-dried 100 mL Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).

-

Addition of Reagents: To the flask are added 1-iodo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq). The flask is evacuated and backfilled with the inert gas three times.

-

Solvent and Amine Addition: Anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration relative to the aryl halide) and triethylamine (2.0 eq) are added via syringe. The mixture is stirred at room temperature for 15 minutes.

-

Alkyne Addition: Trimethylsilylacetylene (1.2 eq) is added dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl halide is consumed (typically 4-8 hours).

-

Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Deprotection: The crude product is dissolved in THF, and a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq) is added. The mixture is stirred at room temperature for 1 hour.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as the final product.

Data Presentation

Expected Yield and Physical Properties

| Product | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| This compound | C₉H₄F₄ | 188.12 | Liquid/Solid | 70-90 |

Note: The expected yield is an estimate based on typical Sonogashira coupling reactions and may vary depending on the specific reaction conditions and scale.

Spectroscopic Data

While a specific literature source for the NMR data of the final product was not identified in the search, the expected spectroscopic characteristics can be predicted based on its structure.

¹H NMR (CDCl₃, 400 MHz):

-

δ ~ 7.5-7.8 (m, 3H, Ar-H)

-

δ ~ 3.1 (s, 1H, C≡C-H)

¹³C NMR (CDCl₃, 101 MHz):

-

Expected signals in the aromatic region (δ ~ 110-165 ppm) and for the alkyne carbons (δ ~ 75-90 ppm). The carbon bearing the fluorine will show a large C-F coupling constant, and the trifluoromethyl carbon will appear as a quartet.

¹⁹F NMR (CDCl₃, 376 MHz):

-

Expected signal for the Ar-F around -110 to -130 ppm.

-

Expected signal for the -CF₃ group around -63 ppm.

Conclusion

The synthesis of this compound is reliably achieved through the Sonogashira cross-coupling reaction. The use of 1-iodo-2-fluoro-4-(trifluoromethyl)benzene and trimethylsilylacetylene provides an efficient route to this valuable synthetic intermediate. The protocol described herein, based on established methodologies for similar transformations, offers a robust starting point for researchers in the field. Further optimization of reaction conditions may lead to improved yields and purity.

physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)phenylacetylene, a fluorinated organic compound with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of fluorine and a trifluoromethyl group on the phenylacetylene scaffold imparts unique electronic properties and metabolic stability, making it an attractive synthon for the development of novel therapeutic agents and functional materials. This document summarizes its known characteristics, provides a detailed experimental protocol for a key synthetic transformation, and outlines its potential applications in drug discovery.

Core Physical and Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, the properties of the closely related compound, 4-(Trifluoromethyl)phenylacetylene, provide valuable estimates for its physical characteristics. The electronic properties are largely dictated by the combination of the electron-withdrawing trifluoromethyl group and the ortho-fluoro substituent.

Table 1: Physical and Chemical Properties

| Property | Value | Source/Notes |

| IUPAC Name | 1-ethynyl-2-fluoro-4-(trifluoromethyl)benzene | [1] |

| CAS Number | 1233506-35-8 | [1] |

| Molecular Formula | C₉H₄F₄ | [1] |

| Molecular Weight | 188.13 g/mol | [1] |

| Boiling Point | 58.0 - 60.0 °C at 30.0 Torr | Estimated from 4-(Trifluoromethyl)phenylacetylene[2] |

| Density | ~1.043 g/mL at 25 °C | Estimated from 4-(Trifluoromethyl)phenylacetylene[3] |

| Physical Form | Liquid | [4] |

| Color | Colorless to Yellow | [4] |

| Purity | Typically ≥95% | [1] |

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is centered around the terminal alkyne functionality. This group readily participates in a variety of carbon-carbon bond-forming reactions, with the Sonogashira coupling being a paramount example.[5] This palladium-catalyzed cross-coupling reaction allows for the facile introduction of the fluorinated phenylacetylene moiety onto a diverse range of aryl, heteroaryl, and vinyl halides.[5]

The presence of the trifluoromethyl group is a common feature in many modern pharmaceuticals.[6] This group can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, thereby favorably modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6] The additional fluorine atom in this compound further influences the electronic nature of the aromatic ring, which can be exploited in the design of new bioactive molecules.

Given these characteristics, this compound is a valuable building block for the synthesis of:

-

Kinase Inhibitors: The phenylacetylene scaffold is a common feature in many kinase inhibitors, and the fluorine and trifluoromethyl substituents can be used to tune selectivity and potency.

-

GPCR Modulators: Fluorinated motifs are often incorporated into ligands for G-protein coupled receptors to enhance their drug-like properties.

-

Probes for Chemical Biology: The alkyne handle allows for the straightforward attachment of reporter tags via "click" chemistry, enabling the development of probes to study biological systems.

Experimental Protocol: Sonogashira Coupling

The following is a representative experimental protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne, which is a key reaction for this compound. This protocol is based on established literature procedures for similar substrates.

Reaction:

An aryl bromide is coupled with this compound in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)

-

Copper(I) iodide [CuI] (0.05 equivalents)

-

Triethylamine (TEA) (3.0 equivalents)

-

Anhydrous tetrahydrofuran (THF) or toluene

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent via syringe, followed by triethylamine and this compound.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the aryl bromide.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Caption: Workflow for a typical Sonogashira cross-coupling reaction.

Safety Information

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its unique combination of a reactive alkyne handle and strategically placed fluorine substituents provides chemists with a powerful tool for the construction of complex and functionally diverse molecules. The Sonogashira coupling serves as a robust and reliable method for its incorporation into a wide array of molecular scaffolds. As the demand for novel fluorinated compounds continues to grow, the importance of synthons like this compound in enabling innovative research is expected to increase.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 4-(Trifluoromethyl)phenylacetylene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 4'-TRIFLUOROMETHYLPHENYL ACETYLENE | 705-31-7 [chemicalbook.com]

- 4. 4-(Trifluoromethyl)phenylacetylene, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Technical Guide: Spectroscopic and Synthetic Insights into 2-Fluoro-4-(trifluoromethyl)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and a plausible synthetic route for 2-Fluoro-4-(trifluoromethyl)phenylacetylene. This information is critical for researchers engaged in the synthesis, characterization, and application of novel fluorinated compounds in medicinal chemistry and materials science.

Introduction

This compound (CAS No. 1233506-35-8) is a fluorinated organic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and advanced materials. Its rigid acetylenic linker and the presence of both fluoro and trifluoromethyl substituents offer unique electronic and steric properties that can be exploited in drug design and materials engineering. Accurate spectroscopic data is paramount for the unambiguous identification and quality control of this compound.

Spectroscopic Data

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Acetylenic H | ~3.5 | s | - | 1H |

| Aromatic H (H-3) | ~7.5 | d | ~8.5 (³JHH) | 1H |

| Aromatic H (H-5) | ~7.6 | dd | ~8.5 (³JHH), ~2.0 (⁴JHF) | 1H |

| Aromatic H (H-6) | ~7.7 | d | ~8.5 (³JHH) | 1H |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) |

| Acetylenic C-H | ~80 | s |

| Acetylenic C-Ar | ~85 | d |

| Aromatic C-1 | ~115 (d, ¹JCF ≈ 250 Hz) | d |

| Aromatic C-2 | ~160 (d, ²JCF ≈ 15 Hz) | d |

| Aromatic C-3 | ~118 (d, ³JCF ≈ 4 Hz) | d |

| Aromatic C-4 | ~130 (q, ¹JCF ≈ 272 Hz) | q |

| Aromatic C-5 | ~128 (q, ²JCF ≈ 33 Hz) | q |

| Aromatic C-6 | ~134 | s |

| CF₃ | ~123 (q, ¹JCF ≈ 272 Hz) | q |

Note: Spectra are typically recorded in CDCl₃. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Experimental Protocols

Synthesis via Sonogashira Coupling

A highly plausible and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.

Starting Materials:

-

1-Bromo-2-fluoro-4-(trifluoromethyl)benzene (or the corresponding iodide)

-

Ethynyltrimethylsilane or Acetylene gas

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

A suitable base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran, toluene, or a mixture thereof)

General Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and the aryl halide.

-

Add the anhydrous solvent, followed by the base.

-

Introduce the terminal alkyne (e.g., ethynyltrimethylsilane) to the reaction mixture. If using acetylene gas, it can be bubbled through the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

If a silyl-protected alkyne was used, a deprotection step with a suitable reagent (e.g., TBAF or K₂CO₃ in methanol) is required.

-

Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride).

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

NMR Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance operating at 400 MHz for ¹H and 100 MHz for ¹³C).

-

Sample Preparation: The purified compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the proposed Sonogashira coupling reaction for the synthesis of this compound.

References

Spectroscopic Characterization of 2-Fluoro-4-(trifluoromethyl)phenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)phenylacetylene is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its rigid structure and the presence of fluorine and trifluoromethyl groups make it an interesting building block for the synthesis of novel bioactive molecules and functional materials. A thorough spectroscopic characterization is essential for confirming its identity, purity, and structure. This guide provides a detailed overview of the expected spectroscopic data for this compound and the experimental protocols for their acquisition. While a complete experimental dataset for this specific molecule is not widely published, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on data from analogous compounds, including 4-(trifluoromethyl)phenylacetylene and various fluorophenylacetylenes.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.6 - 7.8 | m | - | Aromatic Protons |

| ~ 3.1 - 3.3 | s | - | Acetylenic Proton |

Predicted data based on analogous compounds.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 130 - 135 | Aromatic C-H |

| ~ 125 - 130 (q) | Aromatic C-CF₃ |

| ~ 120 - 125 (d) | Aromatic C-F |

| ~ 115 - 120 | Aromatic C-H |

| ~ 123 (q) | -CF₃ |

| ~ 80 - 85 | Acetylenic C-H |

| ~ 85 - 90 | Acetylenic C-Ar |

Predicted data based on analogous compounds.[1]

Table 3: Predicted ¹⁹F NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -63 | s | -CF₃ |

| ~ -110 to -115 | m | Ar-F |

Predicted data based on analogous compounds.[1]

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3310 | Strong, Sharp | ≡C-H Stretch |

| ~ 2110 | Medium | C≡C Stretch |

| ~ 1600, 1485 | Medium | Aromatic C=C Stretch |

| ~ 1320 | Strong | C-F Stretch (in CF₃) |

| ~ 1250 | Strong | C-F Stretch (Aromatic) |

| ~ 1170, 1130 | Strong | Symmetric & Asymmetric C-F Stretch (in CF₃) |

Predicted data based on analogous compounds.[2][3]

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 188.03 | [M]⁺ (Molecular Ion) |

| 169.03 | [M-F]⁺ |

| 119.03 | [M-CF₃]⁺ |

Predicted data based on the molecular formula C₉H₄F₄.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation:

-

A 400 MHz or higher NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Spectral Width: 12-16 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 200-220 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -250 to 50 ppm.

-

Number of Scans: 64-128.

-

Relaxation Delay: 1-2 seconds.

-

Reference: External or internal reference such as CFCl₃ (0 ppm).[4]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

-

A mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). A high-resolution mass spectrometer (HRMS) is recommended for accurate mass determination.

Sample Preparation:

-

For GC-MS (EI): Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

For LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.

Data Acquisition (EI mode):

-

Ionization Energy: 70 eV.

-

Mass Range: 50-500 m/z.

-

Source Temperature: 200-250 °C.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like this compound.

Caption: Workflow for the spectroscopic characterization of a novel chemical entity.

References

- 1. rsc.org [rsc.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Rhenium Chalcogenide Clusters Containing para-Substituted Phenylacetylide Ligands: Synthesis, Characterization, and Investigation of Substituent Effects on Spectroscopic and Electrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. colorado.edu [colorado.edu]

An In-depth Technical Guide to the Reactivity of the Alkyne Group in 2-Fluoro-4-(trifluoromethyl)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical reactivity of the terminal alkyne group in 2-Fluoro-4-(trifluoromethyl)phenylacetylene. This compound is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluoro and trifluoromethyl substituents on the phenyl ring. These electron-withdrawing groups modulate the reactivity of the alkyne, making it a versatile building block for the synthesis of complex molecules.

Core Reactivity Principles

The reactivity of the terminal alkyne in this compound is predominantly governed by the electron-withdrawing nature of the fluorine and trifluoromethyl groups. These substituents decrease the electron density of the phenyl ring and, through inductive and resonance effects, influence the acidity of the terminal alkyne proton and the electron density of the carbon-carbon triple bond. This electronic modulation makes the alkyne susceptible to a range of chemical transformations, including cross-coupling reactions, cycloadditions, and nucleophilic additions.

Key Reactions and Mechanistic Overviews

The alkyne moiety of this compound serves as a versatile handle for a variety of chemical transformations. The following sections detail the most pertinent reactions, including generalized experimental protocols and quantitative data where available. It is important to note that while specific data for this compound is limited in the public domain, the provided protocols and data for closely related analogs serve as a strong predictive framework.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a cornerstone of alkyne chemistry, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This palladium-catalyzed, copper-co-catalyzed reaction is highly efficient for elaborating the structure of this compound. The electron-withdrawing nature of the fluorinated substituents can influence the reaction kinetics, often requiring careful optimization of reaction conditions.

General Experimental Workflow for Sonogashira Coupling

Caption: A generalized workflow for the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol (Adapted from Analogs):

To a dry Schlenk flask under an inert atmosphere (e.g., argon), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and copper(I) iodide (5-10 mol%) are added. An anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylamine, 2-3 eq) are then introduced. To this stirred mixture, this compound (1.1-1.5 eq) is added. The reaction mixture is then heated (typically to 60-80 °C) and stirred for a period of 2-24 hours, with reaction progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Quantitative Data for Sonogashira Coupling of Substituted Phenylacetylenes (Illustrative)

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodotoluene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF/DMA | 75 | - | ~60 |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 25 | 0.5 | 95 |

| 4-Bromoanisole | 4-(Trifluoromethyl)phenylacetylene | Pd(OAc)₂/PPh₃/CuI | Et₃N | Toluene | 80 | 12 | 85 |

| 1-Iodo-2-nitrobenzene | 4-(Trifluoromethyl)phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | DMF | 25 | 1 | 92 |

Note: This data is for analogous compounds and serves as a reference for expected reactivity and yields.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC, or "click" reaction, is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. The terminal alkyne of this compound readily participates in this reaction with organic azides in the presence of a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.

General Experimental Workflow for CuAAC Reaction

Caption: A generalized workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol (Adapted from Analogs):

In a reaction vessel, this compound (1.0-1.2 eq) and an organic azide (1.0 eq) are dissolved in a suitable solvent system, often a mixture of t-butanol and water (1:1). To this solution, an aqueous solution of copper(II) sulfate (1-5 mol%) is added, followed by a freshly prepared aqueous solution of a reducing agent, typically sodium ascorbate (5-10 mol%). The reaction mixture is stirred vigorously at room temperature for 1-24 hours. Reaction progress can be monitored by TLC or LC-MS. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting triazole product can be purified by recrystallization or column chromatography.

Quantitative Data for CuAAC Reactions of Substituted Phenylacetylenes (Illustrative)

| Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 1-2 | >95 |

| 4-(Trifluoromethyl)phenylacetylene | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 1-2 | High |

| Propargyl Alcohol | Phenyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 1 | 91 |

| 1-Ethynyl-4-nitrobenzene | Benzyl Azide | CuSO₄/NaAsc | t-BuOH/H₂O | RT | 1 | 98 |

Note: "High" yield indicates that the reaction is reported to proceed efficiently, though a specific numerical value was not cited in the available literature. This data is for analogous compounds and serves as a reference.

1,3-Dipolar Cycloaddition Reactions

Beyond the CuAAC reaction, the alkyne can participate in other 1,3-dipolar cycloadditions with various 1,3-dipoles, such as nitrones, to form five-membered heterocycles. The electronic nature of the substituted phenylacetylene influences the regioselectivity and rate of these cycloadditions. The electron-deficient nature of the alkyne in this compound suggests it will be a reactive dipolarophile in these transformations.

Reaction Scheme: 1,3-Dipolar Cycloaddition with a Nitrone

Caption: General scheme for a 1,3-dipolar cycloaddition of an alkyne with a nitrone.

Detailed Experimental Protocol (General):

This compound (1.0 eq) and the nitrone (1.0-1.2 eq) are dissolved in an appropriate solvent such as toluene or xylenes. The reaction mixture is heated to reflux and monitored by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the substrates. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the corresponding isoxazoline.

Quantitative Data for 1,3-Dipolar Cycloadditions of Substituted Phenylacetylenes (Illustrative)

| Alkyne | 1,3-Dipole | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | C-Phenyl-N-methylnitrone | Toluene | 110 | 12 | 85 |

| Methyl Propiolate | C,N-Diphenylnitrone | Benzene | 80 | 24 | 90 |

| Phenylacetylene | Benzonitrile Oxide | CCl₄ | 20 | 2 | 87 |

Note: This data is for analogous compounds and serves as a reference for expected reactivity and yields.

Hydration Reactions

The addition of water across the carbon-carbon triple bond, typically catalyzed by a transition metal such as gold or mercury, can be used to synthesize the corresponding ketone. For terminal alkynes like this compound, this reaction is expected to follow Markovnikov's rule, leading to the formation of a methyl ketone. The strong electron-withdrawing groups on the phenyl ring can influence the regioselectivity of this addition.

Reaction Scheme: Gold-Catalyzed Hydration

Caption: Gold-catalyzed hydration of a terminal alkyne to form a methyl ketone.

Detailed Experimental Protocol (General for Phenylacetylenes):

To a solution of the alkyne (1.0 eq) in a suitable solvent mixture such as methanol/water or dioxane/water, a gold catalyst (e.g., HAuCl₄, 1-5 mol%) is added. An acid co-catalyst like sulfuric acid may also be employed. The mixture is stirred at a temperature ranging from room temperature to 80 °C until the starting material is consumed, as monitored by TLC or GC-MS. The reaction is then quenched, and the product is extracted with an organic solvent. After drying and concentration of the organic phase, the crude ketone is purified by column chromatography or distillation.

Quantitative Data for Hydration of Phenylacetylenes (Illustrative)

| Alkyne | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | AuCl₃ | MeOH/H₂O | 60 | 2 | >95 |

| 1-Ethynyl-4-methoxybenzene | AuCl | Dioxane/H₂O | 80 | 12 | 92 |

| 1-Ethynyl-4-nitrobenzene | AuCl₃ | MeOH/H₂O | 60 | 4 | 88 |

Note: This data is for analogous compounds and serves as a reference for expected reactivity and yields.

Conclusion

The alkyne group in this compound is a highly versatile functional group that undergoes a variety of important chemical transformations. The presence of the electron-withdrawing fluorine and trifluoromethyl substituents significantly influences its reactivity, making it a valuable substrate for the synthesis of complex, fluorinated molecules for applications in drug discovery and materials science. While specific quantitative data for this particular compound remains somewhat sparse in publicly accessible literature, the reactivity patterns of closely related analogs provide a robust framework for predicting its chemical behavior and for the design of synthetic routes. Further experimental investigation into the specific reaction kinetics and yields for this compound would be a valuable contribution to the field.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Addition Reactions of 2-Fluoro-4-(trifluoromethyl)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted electrophilic and nucleophilic addition reactions of 2-Fluoro-4-(trifluoromethyl)phenylacetylene, a fluorinated aromatic alkyne of significant interest in medicinal chemistry and materials science. Due to the presence of the electron-withdrawing fluorine and trifluoromethyl groups, this molecule exhibits unique reactivity, characterized by a deactivated alkyne bond towards electrophiles and an activated one towards nucleophiles. This guide details the theoretical basis for this reactivity, predicts the regioselectivity of key addition reactions, and provides detailed, plausible experimental protocols for these transformations based on analogous systems reported in the literature. All quantitative data is summarized in tables for clarity, and reaction pathways are illustrated with Graphviz diagrams.

Introduction: The Unique Reactivity of this compound

This compound is a valuable building block in the synthesis of complex organic molecules. The presence of both a fluorine atom at the ortho position and a trifluoromethyl group at the para position to the acetylene moiety significantly influences the electronic properties of the alkyne bond. These strong electron-withdrawing groups decrease the electron density of the carbon-carbon triple bond, which has profound implications for its reactivity.

Predicted Reactivity:

-

Electrophilic Addition: The alkyne is expected to be significantly deactivated towards electrophilic attack compared to unsubstituted phenylacetylene. Harsher reaction conditions or more potent electrophiles may be required to drive these reactions to completion.

-

Nucleophilic Addition: Conversely, the electron-deficient nature of the alkyne makes it a prime candidate for nucleophilic addition reactions. These reactions are anticipated to proceed more readily than with electron-rich or neutral phenylacetylenes.

Regioselectivity:

The regiochemical outcome of addition reactions is governed by the interplay of electronic and steric effects of the substituents.

-

In electrophilic additions , the initial formation of a vinyl cation intermediate will be directed by the ability of the substituents to stabilize the positive charge. The fluorine atom, through its -I and +M effects, and the trifluoromethyl group, with its strong -I effect, will influence the position of electrophilic attack. It is predicted that the electrophile will add to the terminal carbon of the alkyne to form the more stable benzylic carbocation, which is further influenced by the substitution pattern on the aromatic ring.

-

In nucleophilic additions , the nucleophile will preferentially attack the carbon atom of the triple bond that can best accommodate a negative charge in the resulting vinyl anion intermediate. The strong electron-withdrawing trifluoromethyl group is expected to be the dominant directing group, favoring nucleophilic attack at the internal carbon of the alkyne.

Synthesis of this compound

The synthesis of the title compound can be achieved via a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[1][2][3][4]

Figure 1. Synthesis via Sonogashira Coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

-

1-Bromo-2-fluoro-4-(trifluoromethyl)benzene

-

Trimethylsilylacetylene (or ethynyltrimethylsilane)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K2CO3)

-

Methanol (MeOH)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-bromo-2-fluoro-4-(trifluoromethyl)benzene (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.06 eq).

-

Add anhydrous THF and triethylamine (2.0 eq).

-

To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and filter through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

To the crude product, add methanol and potassium carbonate (2.0 eq) and stir at room temperature for 2 hours to effect desilylation.

-

Remove the solvent in vacuo and partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Electrophilic Addition Reactions

As previously mentioned, the electron-deficient nature of the alkyne in this compound makes electrophilic addition challenging. However, under appropriate conditions, reactions such as halogenation, hydrohalogenation, and hydration are expected to proceed.

Halogenation (e.g., Bromination)

The addition of halogens, such as bromine, across the triple bond is a classic electrophilic addition reaction. For electron-deficient alkynes, this may require a catalyst or harsher conditions.

Figure 2. Electrophilic Bromination Pathway.

Experimental Protocol: Bromination

Materials:

-

This compound

-

Bromine (Br2)

-

Dichloromethane (CH2Cl2), anhydrous

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the bromine color has faded.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography to yield the dibromoalkene.

Predicted Quantitative Data (Halogenation)

| Electrophile | Catalyst | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) | Predicted Regioselectivity |

| Br2 | None | CH2Cl2 | 0 to RT | 2-4 | 70-85 | N/A (trans-addition favored) |

| ICl | None | CH2Cl2 | 0 to RT | 3-6 | 65-80 | Markovnikov (I on internal C) |

Hydrohalogenation

The addition of hydrogen halides (HX) is expected to follow Markovnikov's rule, where the proton adds to the terminal carbon, leading to the formation of a more stable benzylic carbocation. However, the strong electron-withdrawing groups may influence this outcome.

Hydration

Acid-catalyzed hydration of alkynes typically yields ketones via an enol intermediate. For terminal alkynes, this usually follows Markovnikov's rule.[9][10][11][12][13][14] Anti-Markovnikov hydration can be achieved using hydroboration-oxidation.

Predicted Quantitative Data (Hydration)

| Conditions | Reagents | Product Type | Predicted Yield (%) | Predicted Regioselectivity |

| Markovnikov | H2SO4, H2O, HgSO4 | Ketone | 60-75 | Markovnikov |

| Anti-Markovnikov | 1. Sia2BH; 2. H2O2, NaOH | Aldehyde | 55-70 | Anti-Markovnikov |

Nucleophilic Addition Reactions

The electron-deficient nature of this compound makes it an excellent substrate for nucleophilic additions.

Addition of Amines

Primary and secondary amines are expected to add to the alkyne in a Michael-type fashion to form enamines or imines.[15][16][17][18]

Figure 3. Nucleophilic Addition of an Amine.

Experimental Protocol: Addition of a Secondary Amine (e.g., Morpholine)

Materials:

-

This compound

-

Morpholine

-

Ethanol (or other suitable solvent)

-

Triethylamine (optional, as a basic catalyst)

Procedure:

-

In a sealed tube, dissolve this compound (1.0 eq) in ethanol.

-

Add morpholine (1.5 eq) and triethylamine (0.1 eq).

-

Heat the mixture at 80 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to afford the enamine product.

Addition of Thiols

Thiols are soft nucleophiles that readily add to electron-deficient alkynes in a process often referred to as a "thiol-yne" reaction.[19][20][21][22] This reaction can be base-catalyzed or proceed under radical conditions.

Predicted Quantitative Data (Nucleophilic Addition)

| Nucleophile | Catalyst/Conditions | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) | Predicted Regioselectivity |

| Morpholine | Et3N | Ethanol | 80 | 12-24 | 75-90 | Attack at internal carbon |

| Thiophenol | K2CO3 | DMF | RT | 2-4 | 80-95 | Attack at internal carbon |

| (CH3)2CuLi | THF | -78 to RT | 1-3 | 70-85 | Attack at internal carbon |

Addition of Organocuprates

Organocuprates (Gilman reagents) are excellent nucleophiles for 1,4-addition to α,β-unsaturated systems and are also known to add to electron-deficient alkynes.[23][24][25][26][27]

Conclusion

This compound is a highly versatile building block with predictable yet distinct reactivity governed by its electronic makeup. While challenging for electrophilic additions, it serves as an excellent substrate for a variety of nucleophilic addition reactions. The protocols and predictions outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and utilize it in the synthesis of novel molecules for pharmaceutical and material science applications. Further experimental validation is encouraged to confirm the predicted outcomes and to fully elucidate the reaction mechanisms.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. conference.pixel-online.net [conference.pixel-online.net]

- 7. youtube.com [youtube.com]

- 8. scribd.com [scribd.com]

- 9. Is the hydration of phenylacetylene an anti markovnikov behaviour? - askIITians [askiitians.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. Nucleophilic addition of bulk chemicals with imines using N-functionalized hydroxylamine reagents as precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 10.8 Nucleophilic Addition of Amines: Imine and Enamine Formation – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 19. scispace.com [scispace.com]

- 20. scielo.br [scielo.br]

- 21. Thiol-ene reaction - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Organocuprate Cross–Coupling Reactions with Alkyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 24. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

Stability and Storage of 2-Fluoro-4-(trifluoromethyl)phenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-4-(trifluoromethyl)phenylacetylene. The document outlines potential degradation pathways under various stress conditions, including hydrolysis, oxidation, and photolysis. Detailed experimental protocols for conducting stability studies in accordance with International Council for Harmonisation (ICH) guidelines are presented. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound in a laboratory and development setting.

Introduction

This compound is a substituted aromatic alkyne of increasing interest in medicinal chemistry and materials science. The presence of the fluoro and trifluoromethyl groups significantly influences the electronic properties and metabolic stability of molecules, making this compound a valuable building block in the synthesis of novel therapeutic agents and functional materials. Understanding the chemical stability of this compound is paramount for ensuring the reliability and reproducibility of experimental results, as well as for defining appropriate storage and handling procedures to maintain its purity and integrity over time.

This guide summarizes the known stability profile of this compound, provides detailed protocols for stability assessment, and outlines best practices for its long-term storage.

Chemical Properties and Stability Profile

IUPAC Name: 1-Ethynyl-2-fluoro-4-(trifluoromethyl)benzene

CAS Number: 1233506-35-8

Molecular Formula: C₉H₄F₄

Molecular Weight: 188.12 g/mol

The stability of this compound is influenced by its functional groups. The terminal alkyne is susceptible to oxidation and hydration, while the fluorinated aromatic ring is generally stable. The trifluoromethyl group is robust and electron-withdrawing. The fluorine substituent also contributes to the stability of the aromatic ring.[1][2][3]

General Stability

This compound is sensitive to moisture and air.[2] It is recommended to handle this compound under an inert atmosphere, such as argon or nitrogen, to prevent degradation.

Summary of Recommended Storage Conditions

To maintain the long-term integrity of this compound, the following storage conditions are recommended based on information from safety data sheets of the compound and structurally related molecules.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C[2] | To minimize thermal degradation and potential side reactions. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen)[4] | To prevent oxidation and moisture-induced degradation. |

| Light | Protect from light (store in an amber vial)[4] | To prevent photolytic degradation. |

| Container | Tightly sealed, appropriate container | To prevent contamination and exposure to air and moisture. |

| Handling | Use in a well-ventilated area or fume hood.[2] | To avoid inhalation of any potential vapors. |

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.[5][6][7] Based on the known reactivity of phenylacetylene derivatives, the following degradation pathways for this compound under stress conditions are proposed.

Hydrolytic Degradation (Acid-Catalyzed)

Under acidic conditions, terminal alkynes can undergo hydration to form a ketone.[8] For this compound, this would likely proceed via a vinyl cation intermediate to yield 2'-Fluoro-4'-(trifluoromethyl)acetophenone.

Oxidative Degradation

Oxidative conditions, such as exposure to hydrogen peroxide, can lead to the cleavage of the alkyne bond.[9] This can result in the formation of 2-Fluoro-4-(trifluoromethyl)benzoic acid and potentially other oxidized species.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photochemical reactions. For phenylacetylenes, this can include polymerization or oxidation, leading to a complex mixture of degradation products. The specific photolytic degradation pathway for this compound has not been elucidated, but it is a known area of instability for similar molecules.

Dimerization

A common side reaction for terminal alkynes is oxidative homocoupling, known as Glaser coupling, which can occur in the presence of oxygen and a copper catalyst.[10][11] This would lead to the formation of 1,4-bis(2-fluoro-4-(trifluoromethyl)phenyl)buta-1,3-diyne.

Diagram of Potential Degradation Pathways

Caption: Proposed degradation pathways of this compound.

Experimental Protocols for Stability Testing

The following protocols are based on the ICH guidelines for stability testing of new drug substances.[3][10][12] These are generalized protocols and may require optimization for the specific properties of this compound.

General Experimental Workflow

Caption: General workflow for stability testing.

Forced Degradation (Stress Testing) Protocols

Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[5][6][7]

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile). 2. Add an equal volume of 0.1 M HCl. 3. Store the solution at a controlled temperature (e.g., 60°C) and sample at various time points (e.g., 2, 6, 24 hours). 4. Neutralize the samples with 0.1 M NaOH before analysis. |

| Base Hydrolysis | 1. Dissolve a known amount of the compound in a suitable solvent. 2. Add an equal volume of 0.1 M NaOH. 3. Store the solution at room temperature and sample at various time points. 4. Neutralize the samples with 0.1 M HCl before analysis. |

| Oxidation | 1. Dissolve a known amount of the compound in a suitable solvent. 2. Add an equal volume of 3% hydrogen peroxide. 3. Store the solution at room temperature, protected from light, and sample at various time points. |

| Thermal Degradation | 1. Place a known amount of the solid compound in a vial. 2. Store the vial in an oven at an elevated temperature (e.g., 70°C) for a specified period (e.g., 48 hours). 3. Dissolve the sample in a suitable solvent for analysis. |

| Photostability | 1. Expose a solution of the compound (in a photostabile container) and the solid compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][11][13] 2. A control sample should be stored in the dark under the same temperature conditions. 3. Analyze both the exposed and control samples. |

Long-Term and Accelerated Stability Testing

These studies are designed to predict the shelf-life of the compound under defined storage conditions.[14][15]

| Study Type | Storage Conditions | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Analytical Methodology

A validated stability-indicating analytical method is essential for the accurate assessment of the compound's purity and the quantification of any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Key aspects of the analytical method:

-

Specificity: The method should be able to separate the parent compound from all potential degradation products and impurities.

-

Linearity, Accuracy, and Precision: The method must be validated according to ICH Q2(R1) guidelines.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be established for all known impurities and degradation products.

Conclusion

This compound is a valuable research chemical that requires careful handling and storage to maintain its integrity. The primary stability concerns are its sensitivity to moisture and air, necessitating storage at refrigerated temperatures under an inert atmosphere and protected from light. The potential degradation pathways include hydration of the alkyne to a ketone, oxidation to a carboxylic acid, and photolytic degradation. The experimental protocols outlined in this guide provide a framework for conducting thorough stability studies in line with regulatory expectations. Adherence to these guidelines will ensure the quality and reliability of this compound in research and development activities.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Understanding photochemical degradation mechanisms in photoactive layer materials for organic solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Photocatalytic degradation of polystyrene plastic under fluorescent light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sonogashira_coupling [chemeurope.com]

- 11. books.rsc.org [books.rsc.org]

- 12. homework.study.com [homework.study.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. Phenylacetylene [chemeurope.com]

Commercial Suppliers and Synthetic Applications of 2-Fluoro-4-(trifluoromethyl)phenylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and key synthetic applications of 2-Fluoro-4-(trifluoromethyl)phenylacetylene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine and trifluoromethyl substituents. This document offers a compilation of commercial suppliers, detailed experimental protocols for its use in common coupling reactions, and a visualization of its potential application in the development of kinase inhibitors.

Commercial Availability

A variety of chemical suppliers offer this compound, with purities and quantities suitable for research and development purposes. The table below summarizes the offerings from several key vendors.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Fluorochem | This compound | 1233506-35-8 | ≥95% | 100 mg, 250 mg, 1 g[1] |

| BLD Pharm | This compound | 1233506-35-8 | ≥97% (or as specified) | Varies (customizable)[2] |

| ChemScene | 1-Ethynyl-4-fluoro-2-(trifluoromethyl)benzene | 1057670-05-9 | ≥97% | Varies (customizable)[3] |

| Hangzhou Leap Chem Co., Ltd. | 4-Ethynyl-1-fluoro-2-(trifluoromethyl)benzene | 1233501-60-4 | Not Specified | Bulk quantities available[4] |

| TCI America | 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | >98.0% (GC) | 1 g, 5 g[5][6] |

| Thermo Scientific Chemicals | 4-(Trifluoromethyl)phenylacetylene | 705-31-7 | 97% | 5 g[7][8] |

Note: Isomers of the target compound are included for broader applicability and sourcing.

Key Synthetic Applications & Experimental Protocols

This compound is a valuable precursor in the synthesis of complex organic molecules, primarily through Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, respectively.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. This reaction is widely used in the synthesis of pharmaceuticals, natural products, and organic materials.

This protocol is a representative example for the coupling of this compound with a generic aryl iodide.

Materials:

-

This compound (1.0 equiv)

-

Aryl iodide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.04 equiv)

-

Copper(I) iodide (CuI) (0.03 equiv)

-

Triethylamine (Et₃N) (3.0 equiv)

-

Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, triphenylphosphine, and copper(I) iodide.

-

Add the anhydrous, degassed solvent, followed by triethylamine.

-

Stir the mixture at room temperature for 10-15 minutes until a homogeneous solution is formed.

-

Add the aryl iodide to the reaction mixture, followed by the dropwise addition of this compound.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[9][10][11][12]

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. This reaction is renowned for its mild reaction conditions, high yields, and tolerance of a wide range of functional groups.

This protocol provides a general procedure for the CuAAC reaction with this compound.

Materials:

-

This compound (1.0 equiv)

-

Organic azide (1.0 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.10 equiv)

-

Sodium ascorbate (0.10 - 0.20 equiv)

-

Solvent system (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

-

In a round-bottom flask, dissolve the organic azide and this compound in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. A color change is often observed upon addition of the copper catalyst.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.[13][14][15][16]

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.

Application in Kinase Inhibitor Synthesis: Targeting the ERK Signaling Pathway

The Ras-Raf-MEK-ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[17][18][19] Dysregulation of this pathway is a hallmark of many cancers, making its components, particularly the extracellular signal-regulated kinases ERK1 and ERK2, attractive targets for therapeutic intervention.[20][21][22] The unique electronic properties of the 2-fluoro-4-(trifluoromethyl)phenyl moiety can be exploited to design potent and selective ERK inhibitors. The workflow below illustrates a general approach to synthesizing a potential ERK inhibitor using this compound as a starting material.

Caption: Synthetic workflow for a potential ERK inhibitor.

The diagram above outlines a plausible synthetic route where this compound undergoes a Sonogashira coupling with a suitable heterocyclic halide to form a key intermediate. This intermediate can then be further modified through various chemical transformations to yield a final compound designed to inhibit the ERK kinase. Inhibition of ERK would block the downstream signaling cascade that leads to cell proliferation, a critical process in cancer progression.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1233506-35-8|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 4-(Trifluoromethyl)phenylacetylene, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. 4-(Trifluoromethyl)phenylacetylene, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. ijnc.ir [ijnc.ir]

- 12. mdpi.com [mdpi.com]

- 13. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Click processes that are orthogonal to CuAAC and SuFEx and forge selectively modifiable fluorescent linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 20. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling with 2-Fluoro-4-(trifluoromethyl)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has become indispensable in organic synthesis due to its mild reaction conditions and tolerance of a wide variety of functional groups.[1][2] These characteristics make it particularly valuable in the synthesis of complex molecules, including natural products, pharmaceuticals, and organic materials.[1]

The incorporation of fluorine-containing moieties into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group and fluorine atoms, as present in 2-Fluoro-4-(trifluoromethyl)phenylacetylene, are of particular interest. The resulting arylalkyne products from Sonogashira couplings involving this substrate are valuable intermediates in the synthesis of novel therapeutic agents. For instance, related fluorinated compounds are explored as anticancer agents and modulators of biological targets like TNFα.[3][4]

This document provides a detailed protocol for a typical Sonogashira coupling reaction using this compound and a representative aryl halide.

Reaction Scheme

The general scheme for the Sonogashira coupling of this compound with an aryl halide is depicted below. The reaction involves the coupling of the terminal alkyne with the aryl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Caption: General Sonogashira Coupling Reaction Scheme.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with an aryl iodide. The conditions can be optimized for different aryl halides.

Materials:

-

This compound

-

Aryl halide (e.g., 4-Iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Schlenk flask or other suitable reaction vessel

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Reagents for workup and purification (e.g., diethyl ether, saturated aqueous ammonium chloride, brine, magnesium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and copper(I) iodide (CuI, 0.05 equiv.).

-

Addition of Reagents: Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.).

-

Solvent and Base Addition: Add anhydrous solvent (e.g., THF) and the base (e.g., triethylamine, 2.0 equiv.).

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-60 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether and wash with a saturated aqueous solution of ammonium chloride and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

The following tables summarize typical reaction conditions for Sonogashira couplings. While specific data for this compound is not extensively published, these tables provide a good starting point for reaction optimization based on couplings with similar substrates.

Table 1: Typical Catalysts and Bases for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Typical Solvent(s) |

| Pd(PPh₃)₄ | CuI | Et₃N, DIPA | THF, DMF |

| PdCl₂(PPh₃)₂ | CuI | Et₃N, Piperidine | THF, Acetonitrile |

| Pd(OAc)₂/Ligand | CuI | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane |

| PdCl₂(dppf) | CuI | Et₃N | DMF |

Table 2: Representative Sonogashira Coupling Conditions

| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 50 | 6 | 95 |

| 1-Bromo-4-nitrobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 60 | 4 | 92 |

| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina (cat.) | 0.1% Cu₂O on alumina (cat.) | - | THF-DMA | 75 | 72 | <2 (batch), 60 (flow)[5] |

| (Z)-1-bromo-1-fluoro-2-phenylethene | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 50 | 6 | 91[6] |

Visualizations

Experimental Workflow:

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

Caption: General experimental workflow for Sonogashira coupling.

Catalytic Cycle:

The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Simplified mechanism of the Sonogashira coupling.

Conclusion

The Sonogashira cross-coupling reaction is a highly effective method for the synthesis of substituted alkynes. The use of this compound in this reaction provides a direct route to valuable fluorinated building blocks for drug discovery and materials science. The provided protocol offers a solid foundation for researchers to perform and optimize this important transformation. The mild conditions and broad substrate scope make the Sonogashira coupling an invaluable tool for the synthesis of novel and complex molecules.[1]

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Page loading... [guidechem.com]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Fluoro-4-(trifluoromethyl)phenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its high yields, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool in drug discovery, chemical biology, and materials science. The resulting triazole core is a bioisostere for amide bonds and serves as a rigid linker, often imparting favorable pharmacokinetic properties to bioactive molecules.

This document provides detailed application notes and protocols for the CuAAC reaction utilizing 2-Fluoro-4-(trifluoromethyl)phenylacetylene . This particular alkyne is of significant interest in medicinal chemistry due to the presence of both a fluorine atom and a trifluoromethyl group. These moieties are known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The electron-withdrawing nature of these substituents also influences the reactivity of the alkyne in the CuAAC reaction.

Data Presentation: Reaction Parameters for CuAAC with Fluorinated Phenylacetylenes

The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction with phenylacetylenes bearing electron-withdrawing fluoro- and trifluoromethyl substituents. This data, gathered from reactions with structurally similar compounds, can serve as a guide for optimizing the reaction with this compound.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Temp. (°C) | Time | Yield (%) | Reference |

| 4-(Trifluoromethyl)phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | RT | 10 min | Quantitative | [1][2] |

| Phenylacetylene | Benzyl azide | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O (1:1) | RT | 1 h | 78-90 | |

| Phenylacetylene | Fluoro phenyl azides | CuSO₄/Sodium Ascorbate/1,10-phenanthroline | Not specified | RT | Not specified | High | [3] |

| Phenylacetylene | Benzyl azide | Cu/Fe bimetallic system | Not specified | RT | Not specified | High | |

| Phenylacetylene | Benzyl azide | Copper-on-charcoal (flow) | DCM | 110 | ~2 min | >95 | [4] |

Experimental Protocols

The following protocols are recommended starting points for performing the CuAAC reaction with this compound. Optimization of catalyst loading, solvent, and temperature may be necessary to achieve the highest yields and purity for specific azide coupling partners.

Protocol 1: Small-Scale CuAAC Reaction with in situ Generated Cu(I)

Materials:

-

This compound

-

Azide of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Deionized water

-

Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Saturated aqueous solution of sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and the desired azide (1.0-1.2 equiv) in a 1:1 mixture of tert-butanol and deionized water (a typical concentration is 0.1-0.5 M).

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.3 equiv) in deionized water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equiv) in deionized water.

-

Reaction Initiation: Add the copper(II) sulfate solution to the stirring solution of the alkyne and azide. Follow immediately with the addition of the sodium ascorbate solution. The reaction mixture will typically turn from a pale blue to a yellow or greenish color, indicating the formation of the active Cu(I) species.

-